Ethylgallate
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to ethylgallate often involves solvothermal methods or Knoevenagel condensation reactions. For example, thiogallates have been prepared solvothermally in the presence of ethylenediamine, showcasing the versatility of synthesis methods in producing gallium-based compounds (Vaqueiro, 2006). Additionally, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation highlights the applicability of this reaction in creating compounds with ethyl groups and complex structures (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds can be determined through various analytical techniques, such as X-ray diffraction. This method has elucidated the structures of numerous compounds, revealing details such as coordination geometry and bond lengths, which are crucial for understanding the chemical behavior of compounds like ethylgallate (Chong et al., 1981).
Chemical Reactions and Properties
The reactivity of compounds related to ethylgallate can be influenced by their molecular structure. For instance, the coordination of ethylene groups to metal ions can result in significant changes in physical properties, as seen in the synthesis and analysis of copper(I) complexes with bis(ethylenedithio)tetrathiafulvalene (Kanehama et al., 2003). Such reactions underline the importance of molecular structure in determining chemical reactivity and properties.
Physical Properties Analysis
The physical properties of ethylgallate, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. The solvothermal synthesis of thiogallates, for instance, provides insights into the solubility and thermal stability of gallium-based compounds, which could be relevant for understanding ethylgallate's behavior (Vaqueiro, 2006).
Chemical Properties Analysis
Chemical properties, such as reactivity towards other compounds, acidity or basicity, and potential for forming complexes, can also be explored through the synthesis and analysis of related compounds. The creation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its evaluation for antimicrobial activities showcases the potential chemical interactions and applications of ethylgallate-like molecules (Kumar et al., 2016).
Scientific Research Applications
Ethylgallate plays a role in the solvothermal synthesis of new thiogallates, which are notable for their layered structures and the presence of covalently and hydrogen-bonded template molecules (P. Vaqueiro, 2006).
In medical research, Ethyl glucuronide (EtG) testing, which involves a derivative of ethyl alcohol, is emerging as a useful tool for monitoring healthcare professionals for alcohol use disorders (F. Wurst et al., 2005).
Ethylene glycol, another ethyl compound, is used in various industrial processes like energy, plastics, automobiles, and chemicals. Its synthesis is explored through different chemical systems (Hairong Yue et al., 2012).
Ethyl ferulate, with its antioxidant, neuroprotective, and anti-inflammatory activities, has potential uses in nutraceutical and pharmaceutical industries (F. Cunha et al., 2019).
Ethylgallane, an intermediate in the infrared laser-powered pyrolysis of triethylgallane, provides evidence for the existence of free monoalkylgallanes, which is significant in chemical research (Andrew S. Grady et al., 1991).
Ethyl p-trigallate, found in Koelreuteria paniculata Laxm, shows potential for protein tyrosine kinase (PTK) inhibition, which could have implications in medical research (Wenhan Lin et al., 2002).
Ethylgallate, along with quercitrin found in Dacryodes edulis leaves, exhibits good antibacterial effects, which could have applications in developing new antibacterial treatments (K. Ajibesin et al., 2011).
Safety And Hazards
Ethyl gallate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
properties
IUPAC Name |
ethyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFQHQNJCMNBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061195 | |
Record name | Ethyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethyl gallate | |
CAS RN |
831-61-8 | |
Record name | Ethyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL GALLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235I6UDD3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
Record name | Ethyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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